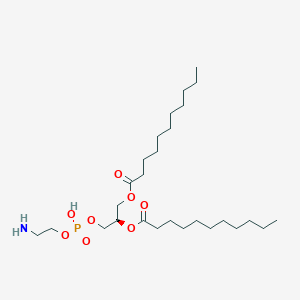
1,2-Diundecanoylphosphatidylethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diundecanoylphosphatidylethanolamine (DUPE) is a phospholipid that has been extensively studied for its biochemical and physiological effects. DUPE is a synthetic lipid that is composed of two undecanoic acid chains and a phosphatidylethanolamine head group. DUPE has been shown to have a wide range of applications in scientific research, including as a model membrane system and as a tool for studying lipid-protein interactions.
作用機序
1,2-Diundecanoylphosphatidylethanolamine exerts its effects through its interactions with other lipids and proteins in biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has been shown to alter the physical properties of lipid membranes, including membrane fluidity and permeability. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to interact with membrane proteins, affecting their structure and function.
生化学的および生理学的効果
1,2-Diundecanoylphosphatidylethanolamine has been shown to have a wide range of biochemical and physiological effects. 1,2-Diundecanoylphosphatidylethanolamine has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to affect the activity of ion channels and transporters, including the Na+/K+ ATPase and the cystic fibrosis transmembrane conductance regulator (CFTR).
実験室実験の利点と制限
One of the main advantages of 1,2-Diundecanoylphosphatidylethanolamine is its ability to form stable bilayer membranes that are similar in structure and properties to biological membranes. This makes 1,2-Diundecanoylphosphatidylethanolamine an ideal model membrane system for studying lipid-protein interactions. However, 1,2-Diundecanoylphosphatidylethanolamine also has some limitations, including its synthetic nature and the fact that it may not fully replicate the complexity of biological membranes.
将来の方向性
There are many potential future directions for research on 1,2-Diundecanoylphosphatidylethanolamine. One area of interest is the use of 1,2-Diundecanoylphosphatidylethanolamine as a tool for studying lipid-protein interactions in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic lipids that can be used to study membrane biology and lipid-protein interactions. Overall, the study of 1,2-Diundecanoylphosphatidylethanolamine and other synthetic lipids has the potential to provide valuable insights into the structure and function of biological membranes.
合成法
1,2-Diundecanoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the reaction of undecanoic acid with phosphatidylethanolamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Enzymatic methods involve the use of phospholipase D to catalyze the synthesis of 1,2-Diundecanoylphosphatidylethanolamine from phosphatidylcholine and undecanoic acid.
科学的研究の応用
1,2-Diundecanoylphosphatidylethanolamine has been widely used as a model membrane system in scientific research. 1,2-Diundecanoylphosphatidylethanolamine has been shown to form stable bilayer membranes that are similar in structure and properties to biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has also been used as a tool for studying lipid-protein interactions, as it can be incorporated into liposomes and used to study the binding of proteins to lipid membranes.
特性
CAS番号 |
117610-63-6 |
|---|---|
製品名 |
1,2-Diundecanoylphosphatidylethanolamine |
分子式 |
C27H54NO8P |
分子量 |
551.7 g/mol |
IUPAC名 |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |
InChI |
InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |
InChIキー |
ZWPYUJDPKPNXJG-RUZDIDTESA-N |
異性体SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
正規SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
その他のCAS番号 |
117610-63-6 |
同義語 |
1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



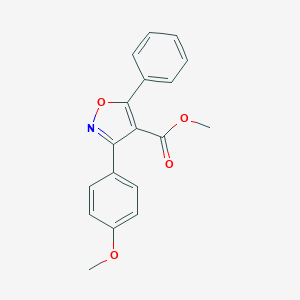
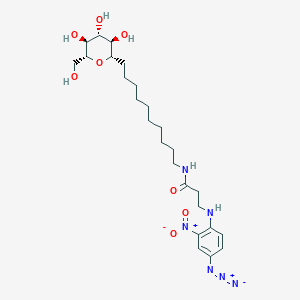
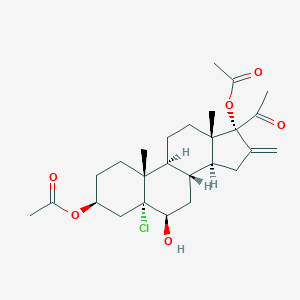
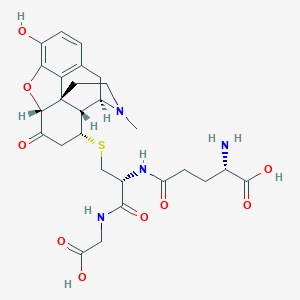
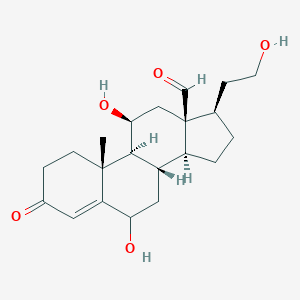
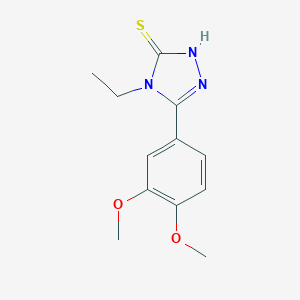
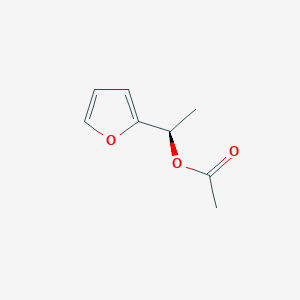
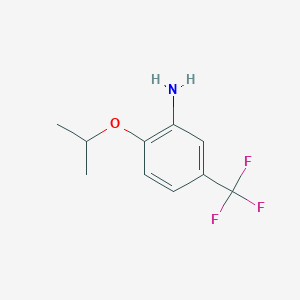
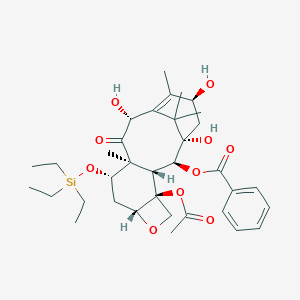
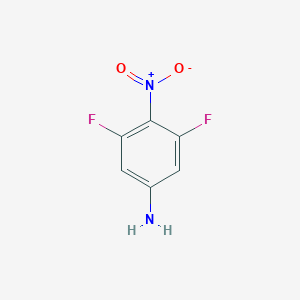
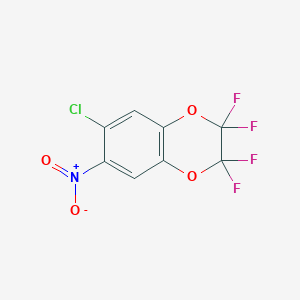

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
